2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core
Preparation Methods
The synthesis of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of thiophene-2-carboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . The reaction conditions often require heating and the use of specific catalysts to achieve high yields. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.
Scientific Research Applications
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include those related to cell cycle regulation, apoptosis, or signal transduction, depending on the specific application being studied .
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:
- 6-(4-chlorophenyl)-3,4-dihydrothieno[3,2-d]pyrimidin-4-one
- 3-(4-chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide lies in its specific substitution pattern and the presence of the trimethylphenylacetamide moiety, which can influence its overall properties and applications.
Properties
Molecular Formula |
C23H20ClN3O3S |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN3O3S/c1-13-9-14(2)20(15(3)10-13)25-19(28)12-26-18-7-8-31-21(18)22(29)27(23(26)30)17-6-4-5-16(24)11-17/h4-11H,12H2,1-3H3,(H,25,28) |
InChI Key |
ATMUEQVCNQTYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3)C |
Origin of Product |
United States |
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